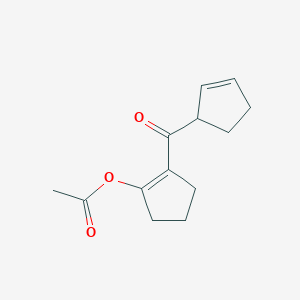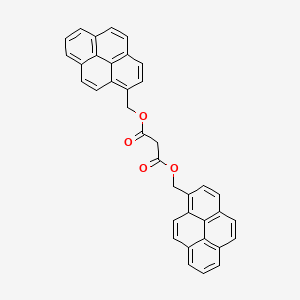
Propanedioic acid, bis(1-pyrenylmethyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanedioic acid, bis(1-pyrenylmethyl) ester is a chemical compound known for its unique structure and properties It is an ester derivative of propanedioic acid (malonic acid) and features two 1-pyrenylmethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, bis(1-pyrenylmethyl) ester typically involves the esterification of propanedioic acid with 1-pyrenylmethanol. This reaction can be catalyzed by a strong acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification processes. These processes would likely utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of catalysts and purification techniques such as distillation or recrystallization would be essential to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
Propanedioic acid, bis(1-pyrenylmethyl) ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
Oxidation: The major products are carboxylic acids.
Reduction: The major products are alcohols.
Substitution: The products depend on the nucleophile used but can include various substituted esters or acids.
Wissenschaftliche Forschungsanwendungen
Propanedioic acid, bis(1-pyrenylmethyl) ester has several applications in scientific research:
Chemistry: It is used as a photoreactive compound in studies involving photolysis and photochemistry.
Biology: The compound’s fluorescent properties make it useful in biological imaging and tracking studies.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: It is explored for use in the development of advanced materials, including polymers and coatings with unique optical properties.
Wirkmechanismus
The mechanism by which propanedioic acid, bis(1-pyrenylmethyl) ester exerts its effects is primarily through its photoreactive properties. Upon exposure to light, the compound can undergo photolysis, leading to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including DNA, proteins, and other biomolecules, making it useful in photodynamic therapy and other applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Propanedioic acid, bis(1-methylpropyl) ester
- Propanedioic acid, dimethyl ester
- Propanedioic acid, oxo-, bis(1-methylethyl) ester
Uniqueness
Propanedioic acid, bis(1-pyrenylmethyl) ester is unique due to its incorporation of 1-pyrenylmethyl groups, which impart distinct photoreactive and fluorescent properties. These characteristics differentiate it from other esters of propanedioic acid, making it particularly valuable in applications requiring light-induced reactions and fluorescence.
Eigenschaften
CAS-Nummer |
67512-97-4 |
|---|---|
Molekularformel |
C37H24O4 |
Molekulargewicht |
532.6 g/mol |
IUPAC-Name |
bis(pyren-1-ylmethyl) propanedioate |
InChI |
InChI=1S/C37H24O4/c38-32(40-20-28-13-11-26-9-7-22-3-1-5-24-15-17-30(28)36(26)34(22)24)19-33(39)41-21-29-14-12-27-10-8-23-4-2-6-25-16-18-31(29)37(27)35(23)25/h1-18H,19-21H2 |
InChI-Schlüssel |
WMWFXLHEXGTOMK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)COC(=O)CC(=O)OCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Carbamic acid, [2-(heptyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14473591.png)
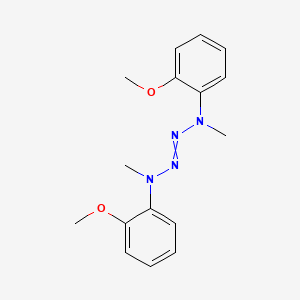

![5-Fluoro-1-{[2-(methylsulfanyl)ethoxy]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14473606.png)
![N,N'-Dimethyl-N-{5-[(2-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B14473613.png)


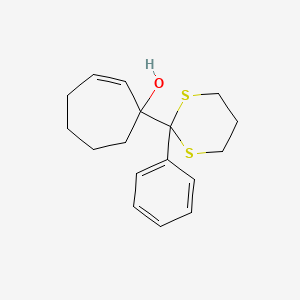

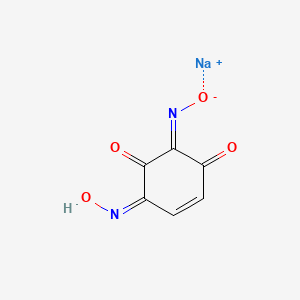
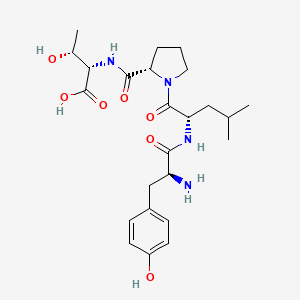
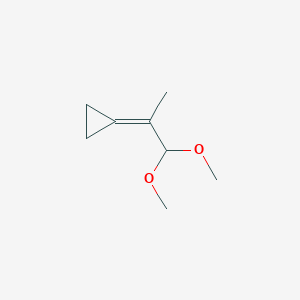
![10-Methyl-7-oxoacenaphtho[1,2-b]quinoxalin-7-ium-12(7h)-olate](/img/structure/B14473668.png)
